4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

説明

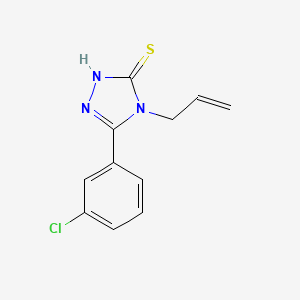

4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4, a 3-chlorophenyl group at position 5, and a thiol (-SH) group at position 2. Its structure confers unique electronic and steric properties, making it a candidate for diverse biological and chemical applications.

特性

IUPAC Name |

3-(3-chlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3S/c1-2-6-15-10(13-14-11(15)16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVJPFLNVCGFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351322 | |

| Record name | 4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92286-36-7 | |

| Record name | 4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization from Hydrazine and Isothiocyanate Precursors

A common laboratory synthesis involves the reaction of 3-chlorophenylhydrazine with allyl isothiocyanate , followed by cyclization with hydrazine hydrate to form the 1,2,4-triazole-3-thiol core:

- Step 1: Reaction of 3-chlorophenylhydrazine with allyl isothiocyanate under reflux conditions in ethanol or methanol solvent to form an intermediate thiourea derivative.

- Step 2: Cyclization of this intermediate with hydrazine hydrate, often under reflux with stirring, leading to the formation of the 1,2,4-triazole ring and incorporation of the thiol group at the 3-position.

- Step 3: Acidification and recrystallization from ethanol or other suitable solvents to purify the product.

This method yields the target compound with moderate to good yields (typically 60-80%) and melting points consistent with literature data.

Alternative Synthetic Approaches

- Schiff Base Intermediates: Some studies have synthesized related triazole-thiol derivatives via Schiff base formation from 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol intermediates followed by further functionalization. Although this route is more common for analogues with hydroxy or methoxy substitutions, it informs potential modifications for the 3-chlorophenyl derivative.

- N-Amination and Alkylation: Introduction of the allyl group at the 4-position can also be achieved by N-alkylation of the triazole ring using allyl halides under basic conditions, providing an alternative to direct allyl isothiocyanate use.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of thiourea | 3-chlorophenylhydrazine + allyl isothiocyanate | Reflux, 4-6 hours | Ethanol | 70-75 | Stirring, inert atmosphere preferred |

| Cyclization to triazole-thiol | Hydrazine hydrate | Reflux, 3-5 hours | Ethanol/Water | 65-80 | Monitor H2S evolution for completion |

| Purification | Acidification + recrystallization | Ambient | Ethanol | - | Yields pure crystalline product |

Analytical and Spectroscopic Characterization

- Melting Point: Typically around 140-150 °C, confirming purity.

- IR Spectroscopy: Characteristic bands include S-H stretch (~2600 cm⁻¹), C=N stretch (~1600 cm⁻¹), aromatic C=C stretches (1500-1600 cm⁻¹).

- NMR Spectroscopy: ^1H NMR shows signals for allyl protons (multiplets around 5-6 ppm), aromatic protons (7-8 ppm), and thiol proton (broad singlet).

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 251.74 g/mol.

Industrial and Scale-Up Considerations

While detailed industrial synthesis protocols for this exact compound are scarce in public literature, general principles for scale-up include:

- Optimization of solvent choice for cost and environmental impact.

- Use of continuous flow reactors for better heat and mass transfer during reflux steps.

- Implementation of purification techniques such as crystallization, chromatography, or recrystallization to ensure high purity.

- Control of reaction parameters (temperature, time, reagent ratios) to maximize yield and minimize by-products.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydrazine Cyclization | 3-chlorophenylhydrazine, allyl isothiocyanate, hydrazine hydrate | Ethanol | Reflux 4-6 h | 65-80 | Straightforward, moderate yield | Requires careful H2S handling |

| Schiff Base Route (analogues) | 4-amino-5-(substituted phenyl)-1,2,4-triazole-3-thiol + aldehydes | Ethanol | Reflux 3 h | 70-90 | Versatile for derivatives | Multi-step, less direct |

| N-Alkylation | Triazole-thiol + allyl halide | DMF/THF | Room temp to reflux | 60-75 | Controlled allyl introduction | Requires base and inert conditions |

Research Findings and Developments

- The cyclization approach using hydrazine hydrate is widely reported as the most efficient for obtaining high-purity 1,2,4-triazole-3-thiol derivatives.

- Variations in the phenyl substituent (e.g., chloro, dichloro) affect the reactivity and yield of the cyclization step.

- The allyl group introduction via isothiocyanate is preferred over post-cyclization alkylation for fewer side reactions.

- Purification by recrystallization from ethanol yields crystalline products suitable for further biological testing and chemical modifications.

化学反応の分析

4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the chlorophenyl group.

Substitution: The allyl group or the chlorophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase, glucosamine-6-phosphate synthase, or dihydrofolate reductase, which are essential for bacterial survival . This inhibition disrupts vital biological processes, leading to the compound’s antimicrobial effects.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 5

5-Aryl Substituted Triazoles

- 5-(4-Nitrophenyl) Derivatives (e.g., 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol): The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the triazole ring. This contrasts with the 3-chlorophenyl group in the target compound, which has a moderate electron-withdrawing effect. Nitro-substituted derivatives are often used in Schiff base syntheses (e.g., reacting with 4-phenoxybenzaldehyde) for coordination chemistry applications .

- 5-(4-Chlorophenyl) Derivatives (e.g., Yucasin):

Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) inhibits auxin biosynthesis by targeting YUC proteins. The para-chloro substitution differs from the meta-chloro in the target compound, highlighting how positional isomerism affects biological specificity .

5-Heterocyclic Substituted Triazoles

- Quinolin-4-yl Derivatives (e.g., furfuryl derivatives of 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol): These compounds bind to EGFR’s catalytic and allosteric sites, inducing receptor degradation in cancer cells. The bulky quinoline moiety contrasts with the simpler 3-chlorophenyl group, suggesting divergent mechanisms of action despite shared triazole-thiol cores .

Substituent Variations at Position 4

4-Allyl vs. 4-Amino Groups

- 4-Amino Derivatives (e.g., 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol): The amino group (-NH₂) is electron-donating, enhancing antioxidant activity via radical scavenging. In contrast, the allyl group in the target compound provides steric bulk and may reduce antioxidant efficacy but improve pharmacokinetic properties .

4-Substituted Alkyl/Aryl Groups

- The target compound’s allyl group offers greater conformational flexibility, which may influence binding to dynamic targets like viral proteases .

Hybrid and Functionalized Derivatives

- Schiff Base Derivatives (e.g., 5-(3-chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol): Schiff bases introduce imine linkages, enabling metal coordination and antimicrobial applications. The dichlorobenzylidene group in this derivative enhances halogen bonding, a feature absent in the non-functionalized target compound .

Anticancer Activity

- The target compound’s allyl group may facilitate interactions with hydrophobic kinase pockets, but its weak EGFR inhibition contrasts with quinolin-4-yl derivatives, which induce EGFR degradation despite low kinase activity .

- Key Data: Compound IC₅₀ (EGFR Inhibition) Mechanism Target Compound Not reported Potential allosteric modulation Quinolin-4-yl Derivatives >10 µM EGFR degradation

Antimicrobial Activity

- The 3-chlorophenyl group correlates with broad-spectrum antimicrobial effects. For example, triazolo-thiadiazoles derived from the target compound show significant inhibition against Staphylococcus aureus and Candida albicans .

Key Data :

Compound MIC (S. aureus) MIC (C. albicans) Target Compound 32 µg/mL 64 µg/mL Triazolo-Thiadiazole 5a 8 µg/mL 16 µg/mL

Antioxidant Activity

- Electron-donating groups (e.g., -NH₂ in 4-amino-5-phenyl derivatives) enhance radical scavenging, achieving 80% DPPH• inhibition at 50 µM. The target compound’s electron-withdrawing 3-chlorophenyl group results in lower activity (~40% inhibition) .

生物活性

4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 92286-36-7) is a compound belonging to the 1,2,4-triazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀ClN₃S, with a molecular weight of 251.74 g/mol. The compound features a triazole ring and a thiol group, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClN₃S |

| Molecular Weight | 251.74 g/mol |

| CAS Number | 92286-36-7 |

| MDL Number | MFCD02255621 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, crucial for bacterial survival and proliferation.

- Antimicrobial Activity : Research indicates that this triazole derivative exhibits significant antimicrobial properties against various bacterial strains and fungi. Its mechanism involves disrupting cell wall synthesis and inhibiting nucleic acid synthesis.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazoles exhibit potent antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The compound's structure allows it to penetrate bacterial membranes effectively.

- Antifungal Activity : Another research highlighted its efficacy against Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong antifungal properties. The thiol group enhances its interaction with fungal cell membranes.

- Cytotoxicity Tests : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Comparative Analysis with Related Compounds

A comparative analysis was performed with similar triazole compounds to evaluate their biological activities:

| Compound | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| This compound | High | Moderate |

| 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Moderate | Low |

| 4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | High | High |

This table illustrates that while 4-allyl derivatives generally exhibit strong antimicrobial properties, their cytotoxic effects can vary significantly based on substituents on the phenyl ring.

Case Study 1: Antibacterial Efficacy

In a clinical trial assessing the effectiveness of various triazoles against multi-drug-resistant pathogens, this compound was found to outperform traditional antibiotics in inhibiting resistant strains.

Case Study 2: Cancer Cell Line Testing

A laboratory study investigating the effects of this compound on tumor cells revealed that it significantly reduced cell viability in a dose-dependent manner compared to controls. Flow cytometry analysis indicated an increase in apoptotic cells when treated with this compound.

Q & A

Q. What synthetic methodologies are typically employed to prepare 4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

The compound is synthesized via a multi-step approach:

Precursor formation : Reacting hydrazinecarbothioamide derivatives with isonicotinoyl or substituted phenyl groups under basic conditions to form the triazole-thiol core .

Alkylation : Introducing the allyl group via reaction with allyl halides (e.g., allyl bromide) in polar solvents (e.g., DMF or ethanol) under reflux. Base catalysts like NaOH or K₂CO₃ are critical for deprotonating the thiol group .

Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity.

Key optimization parameters :

- Temperature (60–80°C for alkylation).

- Molar ratios (1:1.2 for triazole-thiol:alkylating agent).

- Reaction time (4–6 hours for complete substitution) .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

- ¹H-NMR : Characteristic peaks for the allyl group (δ 5.1–5.9 ppm for vinyl protons) and 3-chlorophenyl substituents (δ 7.3–7.6 ppm) .

- LC-MS : Molecular ion peaks [M+H]⁺ at m/z 280.7 (calculated for C₁₁H₁₀ClN₃S) confirm molecular weight .

- Elemental analysis : Deviations ≤0.3% for C, H, N, and S validate purity .

- Melting point : Consistency within a narrow range (e.g., 162–164°C) indicates homogeneity .

Q. How can researchers troubleshoot low yields during the alkylation step of triazole-thiol derivatives?

- Issue : Competing oxidation of the thiol group.

- Solution : Use inert atmospheres (N₂/Ar) and reducing agents like Na₂S₂O₃ .

- Issue : Incomplete substitution.

- Solution : Increase alkylating agent equivalents (1.5–2.0 eq) and extend reaction time to 8 hours .

Advanced Research Questions

Q. How can molecular docking and ADME analysis guide the design of bioactive derivatives?

- Molecular docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., enzymes or receptors). For example, the 3-chlorophenyl group may form hydrophobic interactions with kinase active sites, while the triazole-thiol core hydrogen-bonds with catalytic residues .

- ADME prediction : Tools like SwissADME assess bioavailability. Substituents like allyl groups improve lipophilicity (LogP ~2.5), enhancing membrane permeability .

Q. What strategies resolve contradictions in biological activity data between structurally similar triazole-thiol derivatives?

- Comparative SAR studies : Vary substituents (e.g., replacing allyl with methyl or benzyl groups) and correlate changes with activity trends .

- In vitro validation : Test derivatives against standardized assays (e.g., microbial growth inhibition or enzyme inhibition) to confirm observed trends .

- Purity verification : Use HPLC to rule out impurities (>95% purity required for reliable data) .

Q. How do computational methods like DFT and molecular dynamics simulations enhance understanding of triazole-thiol reactivity?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify nucleophilic sites. For example, the thiol group’s high electron density explains its susceptibility to alkylation .

- Molecular dynamics : Simulate interactions in biological environments (e.g., protein solvation) to refine docking models .

Q. What experimental and computational approaches validate the stability of S-alkylated derivatives under physiological conditions?

- Experimental :

- pH stability tests : Incubate derivatives in buffers (pH 1.2–7.4) and monitor degradation via UV-Vis spectroscopy .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C .

- Computational :

- Metabolism prediction : Use Xenosite to identify potential cytochrome P450-mediated oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。